molecular formula C12H21NO4 B3367537 (2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid CAS No. 1808650-03-4

(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid

Cat. No.: B3367537
CAS No.: 1808650-03-4
M. Wt: 243.3 g/mol
InChI Key: TZNCDXAIDIETKV-RKDXNWHRSA-N
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Description

(2R,3R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid (CAS: 1808650-03-4) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the 2-position of the six-membered ring. Its molecular formula is C₁₂H₂₁NO₄ (MW: 243.30 g/mol), and it is commonly used as a building block in pharmaceutical synthesis due to its stereochemical rigidity and functional versatility . The compound is synthesized via hydrolysis of its ester precursor using LiOH in methanol/water, followed by acidification and extraction .

Properties

IUPAC Name

(2R,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNCDXAIDIETKV-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1808650-03-4
Record name rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid
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Biological Activity

(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid is a compound of interest in medicinal chemistry and biological research due to its structural features and potential pharmacological applications. This article explores its biological activities, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.303 g/mol
  • CAS Number : 1415566-32-3

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against various diseases.
  • Receptor Modulation : It may interact with neurotransmitter receptors, thereby influencing neuronal signaling and potentially offering neuroprotective effects.
  • Protein Degradation : As a building block for protein degraders, it can facilitate targeted protein degradation, which is a promising strategy in cancer therapy.

1. Anticancer Properties

Research indicates that derivatives of piperidine compounds exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. For example, studies have shown that related compounds can inhibit histone deacetylases (HDACs), leading to increased acetylation of proteins involved in tumor suppression .

2. Neuroprotective Effects

The compound's ability to modulate glutamate receptors suggests potential neuroprotective effects. Glutamate receptors are crucial for synaptic transmission and plasticity; thus, their modulation could have implications for treating neurodegenerative diseases .

Case Study 1: HDAC Inhibition

A study investigating the effects of piperidine derivatives on prostate cancer cells demonstrated that these compounds significantly reduced cell viability and colony formation by inhibiting HDAC6 activity. This inhibition led to increased levels of acetylated α-tubulin, which is associated with improved microtubule stability and function .

Case Study 2: Receptor Interaction

In another study, the interaction of similar piperidine derivatives with glutamate receptors was assessed using electrophysiological techniques. Results indicated that these compounds could modulate receptor activity, enhancing synaptic transmission under certain conditions .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerHDAC inhibition
NeuroprotectionGlutamate receptor modulation
Protein DegradationTargeted degradation

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences Among Analogues
Compound Name Core Structure Substituents Functional Groups Molecular Formula CAS Number Reference
Target Compound Piperidine 2-methyl, 3-carboxylic acid Boc-protected amine C₁₂H₂₁NO₄ 1808650-03-4
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid Piperidine 4-phenyl, 3-carboxylic acid Boc-protected amine C₁₇H₂₃NO₄ 652971-20-5
rac-(3R,4R)-1-Boc-4-propylpyrrolidine-3-carboxylic acid Pyrrolidine 4-propyl, 3-carboxylic acid Boc-protected amine C₁₃H₂₃NO₄ N/A
(2R,3R)-1-Boc-3-hydroxypyrrolidine-2-carboxylic acid Pyrrolidine 3-hydroxy, 2-carboxylic acid Boc-protected amine C₁₀H₁₇NO₅ 335280-19-8
3-[Boc-amino]-2-methylpropionic acid Acyclic 2-methyl, Boc-protected amine Carboxylic acid C₉H₁₇NO₄ N/A
Key Observations:

Ring Size: The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to pyrrolidine derivatives (5-membered), which are more strained . Acyclic analogues (e.g., 3-[Boc-amino]-2-methylpropionic acid) lack ring constraints, enhancing rotational freedom .

Substituent Effects: Phenyl vs. Methyl: The phenyl group in (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid increases molecular weight (C₁₇H₂₃NO₄ vs. Hydroxyl vs. Methyl: The hydroxyl group in (2R,3R)-1-Boc-3-hydroxypyrrolidine-2-carboxylic acid enhances polarity, improving hydrogen-bonding capacity and aqueous solubility compared to the methyl-substituted target compound .

Functional Group Positioning :

  • Propyl and methyl substituents (e.g., rac-(3R,4R)-1-Boc-4-propylpyrrolidine-3-carboxylic acid) introduce steric bulk, which may hinder reactions at the carboxylic acid or Boc-protected amine .

Key Observations:
  • Hydrolysis : The target compound and acyclic analogues share LiOH-mediated ester hydrolysis, but yields vary depending on steric hindrance .

Physicochemical and Application Differences

  • Solubility : Hydroxyl-containing pyrrolidine derivatives exhibit higher aqueous solubility than the hydrophobic methyl- or phenyl-substituted compounds .
  • Pharmaceutical Utility :
    • The target compound’s methyl and Boc groups make it a stable intermediate for peptide coupling .
    • Hydroxylated pyrrolidines are preferred in prodrug design due to their polarity .

Commercial Availability

  • The target compound is listed as discontinued by CymitQuimica, whereas hydroxylated pyrrolidine derivatives remain available (e.g., Aladdin Scientific) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid
Reactant of Route 2
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(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid

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